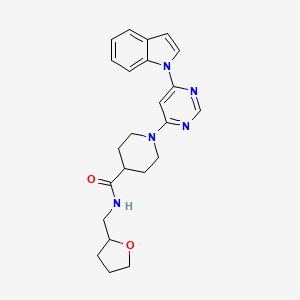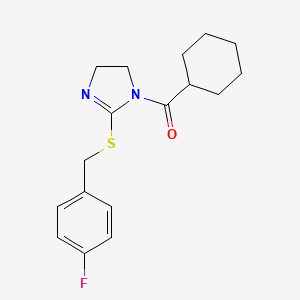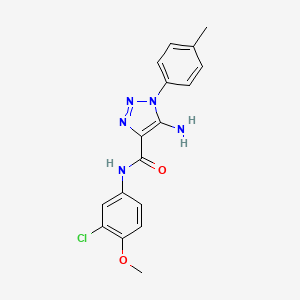![molecular formula C20H22N2OS2 B2512540 N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)benzamide CAS No. 2034300-00-8](/img/structure/B2512540.png)
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)benzamide is a complex organic compound that features a benzothiophene moiety, a dimethylaminoethyl group, and a methylthio-substituted benzamide. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophenes and benzene derivatives.
Introduction of the Dimethylaminoethyl Group: This step may involve alkylation reactions using dimethylamine and appropriate alkyl halides.
Attachment of the Methylthio Group: This can be done through nucleophilic substitution reactions where a thiol group is introduced.
Formation of the Benzamide: This step typically involves amidation reactions where an amine reacts with a carboxylic acid or its derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylthio group.
Reduction: Reduction reactions could target the benzamide moiety, potentially converting it to an amine.
Substitution: Both nucleophilic and electrophilic substitution reactions could occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)benzamide could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)benzamide: Lacks the methylthio group.
N-(2-(benzo[b]thiophen-3-yl)ethyl)-2-(methylthio)benzamide: Lacks the dimethylamino group.
N-(2-(thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)benzamide: Lacks the benzene ring in the thiophene moiety.
Uniqueness
The presence of both the dimethylaminoethyl group and the methylthio-substituted benzamide in N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(methylthio)benzamide may confer unique chemical and biological properties, such as enhanced binding affinity or selectivity for certain molecular targets.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS2/c1-22(2)17(16-13-25-19-11-7-4-8-14(16)19)12-21-20(23)15-9-5-6-10-18(15)24-3/h4-11,13,17H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATJVZRNJVHTRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=CC=C1SC)C2=CSC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid](/img/structure/B2512460.png)
![Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]benzenecarboxylate](/img/structure/B2512461.png)
![4-chloro-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B2512464.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B2512466.png)

![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2512470.png)
![2-(3-Tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2512471.png)
![N-(1-cyanocyclopentyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2512472.png)


![4-Morpholinesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2512478.png)
![1-butyl-4-{1-[3-(3,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2512480.png)
